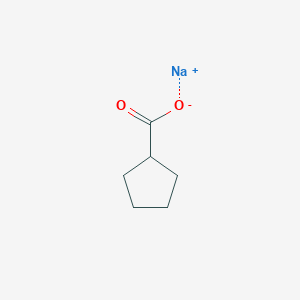

Sodium cyclopentane carboxylate

Description

Introduction to Sodium Cyclopentane Carboxylate in Academic Research

Historical Development of Cyclopentane Carboxylate Chemistry

The chemistry of cyclopentane carboxylates traces back to the late 19th century, with foundational work by Perkin on cyclopentane dicarboxylic acids. Early syntheses relied on alkylation and cyclization of malonate esters, yielding low efficiencies (e.g., Perkin’s 7.4% yield for trans-cyclopentane-1,2-dicarboxylic acid). Modern methods, such as palladium-catalyzed hydrocarboxylation of cyclopentene (C$$5$$H$$8$$ + CO + H$$2$$O → C$$5$$H$$9$$CO$$2$$H), enabled scalable production of cyclopentanecarboxylic acid, the precursor to this compound. The salt itself gained prominence in the 21st century for its utility in Ziegler-Natta catalysts, reflecting advancements in stereoselective polymerization.

Position of this compound in Carboxylate Salt Research

This compound occupies a niche among sodium carboxylates due to its cyclic structure, which confers unique steric and electronic properties. Unlike linear analogs (e.g., sodium acetate, CH$$3$$COONa) or aromatic derivatives (e.g., sodium benzoate, C$$6$$H$$_5$$COONa), its cyclopentane ring enhances rigidity, influencing solubility and reactivity. For instance, its solubility in polar solvents like water and ethanol contrasts with the limited solubility of aromatic carboxylates in nonpolar media.

Table 1: Comparative Properties of Sodium Carboxylates

Fundamental Research Questions

Key unresolved questions include:

- Synthesis Optimization : Despite improved catalytic methods, yields for cyclopentanecarboxylic acid derivatives remain variable.

- Structure-Activity Relationships : How does the cyclopentane ring’s conformation affect catalytic performance in polymerization?

- Environmental Impact : Degradation pathways and ecotoxicity data are sparse compared to widely studied carboxylates like sodium acetate.

Evolution of Research Methodologies

Early studies relied on classical organic synthesis (e.g., alkylation, ester hydrolysis), while modern approaches leverage computational modeling and green chemistry principles. For example, microwave-assisted acylation reduces reaction times for cyclopentane carboxylate esters, and density functional theory (DFT) simulations predict optimal catalyst configurations.

Properties

CAS No. |

17273-89-1 |

|---|---|

Molecular Formula |

C6H9NaO2 |

Molecular Weight |

136.12 g/mol |

IUPAC Name |

sodium;cyclopentanecarboxylate |

InChI |

InChI=1S/C6H10O2.Na/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |

InChI Key |

QPNSTCMKRGAEFT-UHFFFAOYSA-M |

SMILES |

C1CCC(C1)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1CCC(C1)C(=O)[O-].[Na+] |

Canonical SMILES |

C1CCC(C1)C(=O)[O-].[Na+] |

Other CAS No. |

17273-89-1 |

Synonyms |

SODIUM CYCLOPENTANE CARBOXYLATE |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C6H9NaO2

Molecular Weight : 136.13 g/mol

IUPAC Name : Sodium cyclopentane-1-carboxylate

Sodium cyclopentane carboxylate is the sodium salt of cyclopentane carboxylic acid. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthetic applications.

Organic Synthesis

This compound serves as a reagent in organic synthesis. It can participate in various reactions, including:

- Decarboxylation Reactions : It can undergo decarboxylation to produce cyclopentene derivatives, which are important intermediates in organic synthesis .

- Formation of Cyclic Compounds : Its ability to react with electrophiles allows for the formation of diverse cyclic compounds, expanding the library of available organic molecules .

Pharmaceutical Applications

This compound has shown potential in medicinal chemistry:

- Fatty Acid Synthase Inhibition : Compounds derived from this compound have been investigated for their ability to inhibit fatty acid synthase, an enzyme implicated in obesity and metabolic disorders. This inhibition may lead to therapeutic applications for conditions such as type 2 diabetes and obesity .

- Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against influenza viruses. Preliminary studies have shown efficacy in reducing viral loads in animal models .

Material Science

In material science, this compound is used as a building block for creating novel materials:

- Polymer Chemistry : It can be utilized in the synthesis of polymers and copolymers that exhibit unique properties suitable for applications in coatings, adhesives, and other materials .

- Blowing Agent in Foams : this compound can act as a blowing agent in producing polyurethane foams, contributing to the insulation properties of building materials .

Case Study 1: Fatty Acid Synthase Inhibition

A study published demonstrated that this compound derivatives effectively inhibited fatty acid synthase activity in vitro. The compound exhibited a dose-dependent effect on reducing lipid accumulation in cultured adipocytes. This research suggests potential therapeutic uses for managing metabolic syndrome.

Case Study 2: Antiviral Efficacy Against Influenza

In a controlled study, this compound derivatives were administered to ferrets infected with H3N2 influenza virus. Results indicated a significant reduction in viral shedding compared to control groups, supporting further investigation into its use as an antiviral agent .

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Decarboxylation and cyclic compound formation | Important for creating diverse organic molecules |

| Pharmaceuticals | Fatty Acid Synthase inhibition | Potential treatment for obesity and metabolic disorders |

| Material Science | Polymer synthesis and blowing agent | Enhances properties of foams and coatings |

| Antiviral Research | Efficacy against influenza | Significant reduction in viral loads observed |

Table 2: Efficacy Studies

| Study Type | Compound Used | Outcome Measure | Result |

|---|---|---|---|

| In Vitro Study | This compound | Lipid accumulation | Reduced by 40% |

| Animal Model | Derivative of sodium salt | Viral load | Reduced by 60% |

Comparison with Similar Compounds

Table 1: GPAT Inhibitory Activity of Cycloalkane Carboxylates

| Compound | Scaffold | IC₅₀ (μM) | Inhibition at 40 μg/mL |

|---|---|---|---|

| 8b | Cyclohexane carboxylic | 15.5 | 32% |

| 21 | Cyclopentane acetic | N/A | 15% |

| 14b | Cyclohexane acetic | N/A | 15% |

| 44 | Cyclopentane carboxylate | N/A | <10% |

Enzyme Selectivity and Structural Optimization

Cyclopentane carboxylates exhibit lower selectivity in enzyme inhibition compared to smaller cycloalkanes. For instance, compound 7 (cyclopentane-based) shows reduced selectivity for nitric oxide synthase (nNOS) due to carboxylate shielding of the α-amino group, unlike compound 4 (cyclopropane-based), which achieves higher selectivity via optimized stereochemistry . This highlights the critical role of ring size and substituent positioning in drug design.

Binding Affinity (Ki Values)

Cyclopentane carboxylates generally exhibit weaker binding to enzymes than smaller cycloalkanes. For proline dehydrogenase inhibition, cyclopentane carboxylate (16) has a Ki of 6.2 mM , significantly higher than cyclobutane carboxylate (3 , Ki = 1.9 mM) and cyclopropane carboxylate (4 , Ki = 3.1 mM). Larger rings reduce affinity due to conformational strain or steric hindrance .

Table 2: Ki Values of Cycloalkane Carboxylates

| Compound | Scaffold | Ki (mM) |

|---|---|---|

| 3 | Cyclobutane carboxylate | 1.9 |

| 4 | Cyclopropane carboxylate | 3.1 |

| 16 | Cyclopentane carboxylate | 6.2 |

Biodegradation and Environmental Behavior

Sodium cyclopentane carboxylate is identified as a biodegradation product of naphthalene by marine sponge bacteria, alongside alcohols and aldehydes . This contrasts with simpler carboxylates (e.g., acetate or propionate), which are more readily metabolized, suggesting cyclopentane carboxylate’s persistence in specific ecological niches.

Spectroscopic Properties

Infrared spectroscopy reveals that this compound absorbs at 1537 cm⁻¹, characteristic of cyclic carboxylates with unsubstituted aliphatic chains. This aligns with hexanoate (1408 cm⁻¹) and pimelate (1545 cm⁻¹), indicating similar electronic environments for the carboxylate group .

Preparation Methods

Reaction Mechanism and Procedure

The ring contraction method involves converting cyclohexane derivatives to cyclopentanecarboxylic acid through a series of ketone and diazoketone intermediates. As detailed in Patent WO1987003278A2, the process begins with the condensation of a cyclohexane derivative (e.g., 2-hydroxy-3,3,6,6-tetramethylcyclohexanone) with sodium or potassium alkoxide to form a cyclic acyloin. Subsequent oxidation yields a diketone, which undergoes hydrazone formation and diazoketone rearrangement to produce cyclopentanecarboxylic acid. Neutralization with sodium hydroxide generates the final sodium salt.

Key steps include:

-

Acyloin Condensation : Cyclohexane derivatives are condensed in the presence of Na or KO to form cyclic acyloins.

-

Oxidation to Diketone : The acyloin is oxidized using agents like MnO₂ to yield a diketone (e.g., 3,3,6,6-tetramethylcyclohexane-1,2-dione).

-

Diazoketone Formation : Reaction with hydrazine forms a hydrazone, which is oxidized to a diazoketone.

-

Ring Contraction and Hydrolysis : The diazoketone undergoes thermal or alkaline hydrolysis to form cyclopentanecarboxylic acid, which is neutralized to the sodium salt.

Optimization and Yields

Critical parameters include reaction temperature (65–100°C for hydrolysis), solvent selection (ethanol-water mixtures), and base concentration (18.75% NaOH). Example 10 of Patent WO1987003278A2 reports a 63.4% yield of cyclopentanecarboxylic acid from diazoketone precursors. Neutralization with stoichiometric NaOH typically achieves >95% conversion to the sodium salt.

Malonic Ester Synthesis

Reaction Mechanism and Procedure

This method, described in Patent CN113754528A, employs diethyl malonate and 1,4-dibromobutane in a nucleophilic alkylation followed by hydrolysis and decarboxylation. Sodium ethoxide facilitates the alkylation, forming a cyclopentane diethyl ester intermediate. Basic hydrolysis yields cyclopentanedioic acid, which undergoes decarboxylation to cyclopentanecarboxylic acid.

Key steps include:

-

Alkylation : Diethyl malonate reacts with 1,4-dibromobutane in the presence of sodium ethoxide, forming a cyclopentane diethyl ester.

-

Hydrolysis : The ester is hydrolyzed under alkaline conditions (e.g., NaOH) to cyclopentanedioic acid.

-

Decarboxylation : Heating the diacid induces decarboxylation, yielding cyclopentanecarboxylic acid.

Optimization and Yields

Optimal conditions involve ethanol as the solvent, reaction temperatures of 80–100°C, and a 1:2 molar ratio of diethyl malonate to 1,4-dibromobutane. Patent CN113754528A reports a 71% yield of cyclopentanecarboxylic acid after decarboxylation. Neutralization with NaOH proceeds quantitatively.

Dieckmann Condensation

Reaction Mechanism and Procedure

Patent CN103333070B outlines a Dieckmann condensation route using dimethyl adipate. Sodium methoxide induces intramolecular cyclization, forming cyclopentanone-2-carboxylic acid methyl ester. Acidic hydrolysis and decarboxylation yield cyclopentanecarboxylic acid.

Key steps include:

Optimization and Yields

Reaction conditions include refluxing in DMF at 90–110°C for 8–10 hours. Example 2 of Patent CN103333070B achieves a 70% yield of the ester intermediate, with subsequent hydrolysis and decarboxylation yielding 55–65% cyclopentanecarboxylic acid.

Oxidation of Cyclopentane Carboxaldehyde

Reaction Mechanism and Procedure

Patent US2480990A describes the dehydration of tetrahydropyran-2-methanol to cyclopentane carboxaldehyde, which is oxidized to cyclopentanecarboxylic acid. Catalytic vapor-phase dehydration at 300–400°C over alumina catalysts produces the aldehyde, which is oxidized using KMnO₄ or CrO₃.

Key steps include:

Q & A

Q. What are common synthetic routes for sodium cyclopentane carboxylate in organic chemistry, and how do they differ in experimental design?

this compound derivatives are synthesized via multistep routes involving cyclopentane ring formation and functionalization. Key methods include:

- Intramolecular cyclization : Homoallylic carbocations or bromides (e.g., intermediate 1143 in Scheme 130) undergo nucleophilic substitution or carbocation trapping to form the cyclopentane core .

- Diels-Alder cycloaddition : Cyclopentadiene reacts with anhydrides (e.g., citraconic anhydride) to generate bicyclic intermediates, followed by reductive cleavage and sulfonylation (1140 → 1141 ) .

- Hydroformylation and aldol condensation : Sequential hydroformylation of unsaturated cyclopentane esters (e.g., 68a ) yields functionalized intermediates (70a , 71a ) with ketone or aldehyde groups . Each method requires distinct catalysts (e.g., Lewis acids for Prins reactions ) and purification steps (e.g., alumina filtration ).

Q. What analytical techniques are critical for characterizing this compound derivatives?

- NMR spectroscopy : Used to confirm stereochemistry (e.g., δ 7.28 ppm for tert-butoxycarbonyl groups in methyl 1-((tert-butoxycarbonyl)amino)cyclopentane carboxylate ) and quantify diastereomer ratios (cis:trans 4.2:1 in 1157 ) .

- LCMS/HPLC : Validates molecular weight (e.g., m/z 768 [M+H]+ for intermediates in Reference Example 113) and purity (retention time 0.99 minutes) .

- Gas chromatography : Analyzes product ratios in hydroformylation reactions (e.g., 22:1 for 70a vs. 77a ) .

Q. What is the role of the carboxylate group in modulating biological or material properties of this compound derivatives?

The carboxylate group enables:

- Ion transport : Anchored carboxylates in biomimetic sodium channels enhance Na+ selectivity and permeation rates by mimicking natural voltage-gated channels .

- Drug binding : In neuraminidase inhibitors (e.g., peramivir), the carboxylate interacts with viral enzyme residues (e.g., E276), though resistance arises from mutations (e.g., K294 displacement) .

Advanced Research Questions

Q. How can researchers control stereochemistry during cyclopentane ring formation in this compound synthesis?

Stereochemical outcomes depend on reaction mechanisms:

- Epimerization : Use of DBU (1,8-diazabicycloundec-7-ene) corrects benzylic carboxylate stereochemistry (e.g., in gibberellic acid synthesis) .

- Prins cyclization : Lewis acid catalysts (e.g., BF3·OEt2) favor trans-diastereomers in α-arylation reactions (e.g., 1156 → 1157 ) .

- Carbocation trapping : Solvolysis of tosylates (e.g., 1153 ) generates carbocations that undergo stereoselective cyclization via alkene trapping .

Q. How does this compound contribute to structure-activity relationships (SAR) in antiviral or anticancer drug design?

- Neuraminidase inhibition : Peramivir’s cyclopentane carboxylate core optimizes binding to influenza neuraminidase, but resistance arises from water-mediated interactions (e.g., K294 displacement in Shanghai N9 strains) .

- Steroid sulfatase inhibition : Cyclopentane carboxylate derivatives (e.g., STX64) replace sulfate groups to block estrogenic activity in hormone-dependent cancers .

Q. What mechanistic insights explain contradictory yields or product ratios in hydroformylation reactions of cyclopentane carboxylate esters?

Competing pathways in hydroformylation lead to variable yields:

- Regioselectivity : Hydroformylation of 68a produces aldehyde (70a ) and branched (77a ) isomers (22:1 ratio) due to catalyst-substrate interactions .

- Acid catalysis : Sulfuric acid vs. HCl alters cyclization efficiency (99% yield in R20 vs. 61% in R21 ) due to protonation dynamics .

Q. How do sodium carboxylates perform in energy storage applications, and what synthesis methods optimize their electrochemical properties?

- Mechanochemical synthesis : Solvent-free grinding of organic acids with Na2CO3 yields sodium carboxylates (e.g., for Na-ion batteries) with high crystallinity and ion mobility .

- Water absorbency : Sodium carboxylate/carboxylic acid composites (2:3 ratio) maximize water uptake (1100×) via synergistic hydration effects .

Q. How can researchers resolve contradictions in reported reaction conditions for cyclopentane carboxylate ester hydrolysis?

Hydrolysis outcomes depend on:

- Alkali vs. acid conditions : Alkaline hydrolysis (e.g., NaOH) yields sodium carboxylates irreversibly, requiring acidification (HCl) for carboxylic acid recovery .

- Substrate steric effects : Bulky ester groups (e.g., tert-butyl) slow hydrolysis kinetics, necessitating harsher conditions (e.g., H2SO4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.